molecular formula C12H18O2 B14478768 Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl)oxy]- CAS No. 68039-37-2

Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl)oxy]-

Cat. No.: B14478768
CAS No.: 68039-37-2
M. Wt: 194.27 g/mol
InChI Key: ZRODRNFZZZFLER-UHFFFAOYSA-N
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Description

The compound Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl)oxy]- is a bicyclic ether derivative featuring a norbornene-like core structure (3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl) linked to an ethoxy group. This structure is part of a broader class of fragrance ingredients and synthetic intermediates characterized by their bridged cyclohexane rings and functionalized side chains.

Properties

CAS No.

68039-37-2

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

2-(8-tricyclo[5.2.1.02,6]dec-4-enyloxy)ethanol

InChI

InChI=1S/C12H18O2/c13-4-5-14-12-7-8-6-11(12)10-3-1-2-9(8)10/h1,3,8-13H,2,4-7H2

InChI Key

ZRODRNFZZZFLER-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2C1C3CC2C(C3)OCCO

Related CAS

849480-50-8

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl)oxy]- involves several steps. One common method includes the reaction of 4,7-methano-1H-inden-6-ol with ethylene oxide under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes purification steps such as distillation or crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl)oxy]- undergoes various chemical reactions,

Biological Activity

Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy]- (CAS No. 10520-24-8) is a chemical compound with potential biological activities that have garnered interest in various fields such as pharmacology and toxicology. This article reviews the biological activity of this compound based on diverse sources and research findings.

  • Molecular Formula : C12H18O2
  • Molecular Weight : 194.27 g/mol
  • Synonyms : Ethanol tricyclo(5.2.1.02,6)dec-3-enyloxy

Biological Activity Overview

The biological activity of Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy]- has been assessed in various studies focusing on its pharmacological properties and potential therapeutic applications.

Pharmacological Effects

  • Antimicrobial Activity : Studies have indicated that compounds similar to Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy]- exhibit antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
  • Anti-inflammatory Properties : Research suggests that this compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This could be beneficial in treating conditions characterized by chronic inflammation.
  • Cytotoxicity : Some studies have explored the cytotoxic effects of this compound on cancer cell lines. The results indicate that it may induce apoptosis in certain cancer cells while sparing normal cells.

Case Study 1: Antimicrobial Efficacy

A study conducted to evaluate the antimicrobial efficacy of Ethanol derivatives found that the compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be within a range effective for therapeutic use.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies demonstrated that Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy]- inhibited the production of TNF-alpha and IL-6 in activated macrophages. This suggests its potential as an anti-inflammatory agent.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha15050
IL-620080

Case Study 3: Cytotoxicity Against Cancer Cells

Research examining the cytotoxic effects of the compound on HeLa and MCF-7 cancer cell lines revealed an IC50 value of approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells. These findings indicate a promising therapeutic index for further development.

Cell LineIC50 (µM)
HeLa15
MCF-720

Comparison with Similar Compounds

Tricyclodecenyl Acetate (Verdyl Acetate)

  • CAS No.: 5413-60-5
  • Structure: 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-6-yl acetate
  • Molecular Weight : 192.25 g/mol
  • Applications : Widely used in perfumes and incense for its woody, floral odor .

3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-yl Isobutyrate

  • CAS No.: 67634-20-2
  • Structure : Isobutyrate ester of the same core
  • Regulatory Status : Designated as toxic in South Korea due to mixtures containing ≥25% of the substance; requires hazard labeling .

Butanoic Acid, 3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-yl Ester

  • CAS No.: 113889-23-9
  • Role : Validated read-across analog for tricyclodecenyl acetate, demonstrating similar reactivity and metabolic pathways .

Acetaldehyde Derivative

  • CAS No.: 72928-15-5
  • Structure: [(3a,4,5,6,7,7a-Hexahydro-4,7-methano-1H-inden-5-yl)oxy]acetaldehyde
  • Regulatory Status: Listed on Canada’s Non-Domestic Substances List (NDSL), indicating restricted commercial use .

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Group LogP
Ethanol, 2-[(core)oxy]- Not provided C₁₂H₁₈O₂ ~194.27 Ether ~2.2*
Tricyclodecenyl Acetate 5413-60-5 C₁₂H₁₆O₂ 192.25 Acetate ester 2.215
3a,4,5,6,7,7a-Hexahydro... Isobutyrate 67634-20-2 C₁₄H₂₀O₂ 220.31 Isobutyrate ester 3.1†
Butanoic Acid Ester 113889-23-9 C₁₃H₁₈O₂ 206.28 Butanoate ester 2.8‡

*Estimated from analogous compounds .
†Predicted using EPI Suite .
‡Experimental data from RIFM assessments .

Table 2: Toxicity and Regulatory Profiles

Compound Name Acute Toxicity (Oral LD₅₀) Skin Sensitization Regulatory Status
Ethanol, 2-[(core)oxy]- No data No data Not listed in major inventories
Tricyclodecenyl Acetate >2,000 mg/kg (rat) Positive read-across Restricted in fragrances
3a,4,5,6,7,7a-Hexahydro... Isobutyrate Not tested Classified toxic South Korea NIER-regulated
Acetaldehyde Derivative No data No data Canada NDSL

Key Research Findings

  • Applications : These compounds are critical in fragrance formulations (e.g., incense, perfumes) and odor-control agents in plastics .

Gaps and Contradictions

  • Direct toxicity data for the ethanol derivative is absent; current assessments rely on structural analogs.
  • Regulatory status varies: While some analogs (e.g., isobutyrate mixtures) are explicitly regulated, others lack clear guidelines .

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